(2-(Difluoromethoxy)pyridin-4-yl)boronic acid (2-(Difluoromethoxy)pyridin-4-yl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13609948
InChI: InChI=1S/C6H6BF2NO3/c8-6(9)13-5-3-4(7(11)12)1-2-10-5/h1-3,6,11-12H
SMILES: B(C1=CC(=NC=C1)OC(F)F)(O)O
Molecular Formula: C6H6BF2NO3
Molecular Weight: 188.93 g/mol

(2-(Difluoromethoxy)pyridin-4-yl)boronic acid

CAS No.:

Cat. No.: VC13609948

Molecular Formula: C6H6BF2NO3

Molecular Weight: 188.93 g/mol

* For research use only. Not for human or veterinary use.

(2-(Difluoromethoxy)pyridin-4-yl)boronic acid -

Specification

Molecular Formula C6H6BF2NO3
Molecular Weight 188.93 g/mol
IUPAC Name [2-(difluoromethoxy)pyridin-4-yl]boronic acid
Standard InChI InChI=1S/C6H6BF2NO3/c8-6(9)13-5-3-4(7(11)12)1-2-10-5/h1-3,6,11-12H
Standard InChI Key YWYAZZQOOGAGAE-UHFFFAOYSA-N
SMILES B(C1=CC(=NC=C1)OC(F)F)(O)O
Canonical SMILES B(C1=CC(=NC=C1)OC(F)F)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyridine ring with a boronic acid group (-B(OH)2_2) at the 4-position and a difluoromethoxy (-OCF2_2H) group at the 2-position. This substitution pattern introduces electron-withdrawing effects from the fluorine atoms, which modulate the pyridine ring’s electronic density and enhance the boronic acid’s reactivity in Suzuki-Miyaura couplings . The molecular geometry favors planar configurations, facilitating interactions with transition metal catalysts.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC6H6BF2NO3\text{C}_6\text{H}_6\text{BF}_2\text{NO}_3
Molecular Weight188.93 g/mol
CAS Number1678539-02-0
Purity97%

Electronic Effects

The difluoromethoxy group’s inductive effects reduce the pyridine nitrogen’s basicity, which can improve metabolic stability in drug candidates . Additionally, the boronic acid moiety enables reversible covalent bonding with diols, a property exploited in sensor development and targeted therapeutics.

Synthesis and Manufacturing

Optimization Strategies

Recent advances leverage flow chemistry to enhance reaction yields (>75%) and reduce byproduct formation. For example, microreactors enable precise temperature control during the borylation step, minimizing decomposition.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronic acid group participates in palladium-catalyzed couplings with aryl halides, enabling the construction of biaryl systems. For instance, it has been used to synthesize kinase inhibitors with improved pharmacokinetic profiles .

Table 2: Representative Coupling Reactions

SubstrateProductYieldApplication
4-Bromophenylacetamide4-(2-Difluoromethoxypyridin-4-yl)phenylacetamide82%Anticancer agent intermediate

Fluorine-Mediated Stabilization

The difluoromethoxy group enhances oxidative stability compared to methoxy analogs, as demonstrated in accelerated stability studies (90% purity retention after 6 months at 25°C).

Biological and Pharmacological Relevance

Enzyme Inhibition

Boronic acids are known protease inhibitors due to their reversible binding to catalytic serine residues. While direct data on this compound is limited, related derivatives show IC50_{50} values <100 nM against cathepsin S.

Drug Candidate Intermediates

The compound serves as a key intermediate in cystic fibrosis (CF) therapeutics. For example, ABBV/GLPG-2222, a CFTR corrector, incorporates a difluoromethoxy-pyridine motif to enhance membrane trafficking of mutant proteins .

Table 3: Biological Activity of Analogous Compounds

CompoundTargetEC50_{50}Source
ABBV/GLPG-2222CFTR F508del5 nM

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Emerging methodologies employ chiral ligands to produce enantiomerically enriched biaryls, expanding utility in asymmetric catalysis.

Theranostic Applications

Functionalized derivatives are being explored for boron neutron capture therapy (BNCT), leveraging the 10^{10}B isotope’s neutron absorption cross-section.

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